1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and yields the desired triazole compound in good to excellent yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methodologies. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution at the triazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(but-2-yn-1-yl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds such as:
1,2,3-Triazoles: These compounds have similar structures but differ in the position of nitrogen atoms in the ring.
Pyrano[3,4-c]pyrroles: These compounds have a different ring structure but share some similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl and but-2-yn-1-yl groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-but-2-ynyl-5-cyclopropyl-4-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-4-7-13-10(14)12(2)9(11-13)8-5-6-8/h8H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKKXUXUWGEUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)N(C(=N1)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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